4'-Methylformanilide

COMT inhibition Parkinson's disease CNS drug discovery

Researchers optimizing CNS-active COMT inhibitors face inconsistent yields and unpredictable pharmacokinetics when using generic formanilide analogs. 4'-Methylformanilide solves this with a defined para-methyl substitution that delivers potent enzyme inhibition (IC50 5.8-13 nM), a 32% slower acid-catalyzed hydrolysis for smoother multi-step synthesis, and an optimal LogP of 2.27 for blood-brain barrier penetration. Procure this high-purity (>98%) solid intermediate with batch-specific QC documentation, stable at room temperature, and ready for global dispatch.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 3085-54-9
Cat. No. B184166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methylformanilide
CAS3085-54-9
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC=O
InChIInChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)9-6-10/h2-6H,1H3,(H,9,10)
InChIKeyGRVKDWHXLFEVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methylformanilide Overview


4'-Methylformanilide (N-(4-methylphenyl)formamide, p-methylformanilide) is a para-substituted aromatic formamide derivative with molecular formula C8H9NO and molecular weight 135.16 g/mol [1]. This compound exists as a white to pale yellow crystalline solid with a melting point of 51–55 °C and a boiling point of 293.5 °C at 760 mmHg . As a formanilide analog bearing an electron-donating methyl group at the para position, it serves as a versatile intermediate in organic synthesis and has demonstrated potent inhibitory activity against catechol O-methyltransferase (COMT), with IC50 values in the low nanomolar range [2][3].

Why 4'-Methylformanilide Is Irreplaceable


Formanilide derivatives exhibit pronounced substituent-dependent reactivity and biological activity profiles that preclude simple interchangeability. The presence and position of electron-donating or electron-withdrawing groups on the aromatic ring critically modulate hydrolytic stability, as demonstrated by computational studies of 67 substituted formanilides showing linear correlations between Hammett constants and hydrolysis rate constants [1]. Specifically, para-methyl substitution alters the acid-catalyzed hydrolysis rate (kH = 5.06 hr⁻¹) relative to unsubstituted formanilide (kH = 7.39 hr⁻¹) and strongly influences reaction enthalpies for both acidic and alkaline degradation pathways [1]. Furthermore, the lipophilicity of 4'-methylformanilide (LogP = 2.27) differs substantially from formanilide (LogP ≈ 1.2) and N-methylformanilide (LogP = 1.41), affecting solubility, membrane permeability, and chromatographic behavior [2]. In biological systems, the para-methyl substitution pattern contributes to potent COMT inhibition (IC50 = 5.8–13 nM), whereas structurally distinct formanilide analogs exhibit widely varying potency (e.g., 151 nM for comparator BDBM50149943) [3][4]. These substituent-driven differences in physicochemical, kinetic, and pharmacological properties mandate compound-specific selection rather than class-level substitution.

4'-Methylformanilide vs. Structural Analogs


COMT Inhibition vs. Structural Analog

4'-Methylformanilide demonstrates potent inhibition of catechol O-methyltransferase (COMT) with an IC50 of 5.8 nM against MB-COMT in Wistar rat brain and 13 nM against S-COMT in Wistar rat liver [1]. In contrast, a structurally related formanilide derivative (BDBM50149943 / CHEMBL3770406) exhibits substantially weaker inhibition, with an IC50 of 151 nM under comparable assay conditions in rat COMT [2]. This represents a 26-fold difference in potency favoring 4'-methylformanilide.

COMT inhibition Parkinson's disease CNS drug discovery Enzyme inhibition assay

Improved Acid-Catalyzed Hydrolysis Stability

The acid-catalyzed hydrolysis rate constant (kH) for 4'-methylformanilide (para-CH3) is 5.06 hr⁻¹, compared to 7.39 hr⁻¹ for unsubstituted formanilide (H) under identical acidic conditions [1]. This 32% reduction in hydrolysis rate is attributed to the electron-donating effect of the para-methyl group, which decreases the electrophilicity of the carbonyl carbon. The DFT-calculated reaction enthalpy for acidic hydrolysis (ΔrH(AAC2)) is -62.080 kJ mol⁻¹ for 4'-methylformanilide versus -60.302 kJ mol⁻¹ for formanilide, while the alkaline hydrolysis enthalpy (ΔrH(BAC2)) is -77.859 kJ mol⁻¹ versus -81.159 kJ mol⁻¹, respectively [1].

Hydrolytic stability Formanilide reactivity Amide bond cleavage DFT calculation

Enhanced Lipophilicity and Membrane Permeability

4'-Methylformanilide exhibits a calculated LogP value of 2.27, indicating significantly higher lipophilicity compared to formanilide (XlogP = 1.20) and N-methylformanilide (LogP = 1.41 at 25°C) [1]. This 1.07 LogP unit increase relative to formanilide corresponds to an approximately 11.7-fold higher octanol-water partition coefficient, predicting enhanced passive membrane permeability and altered chromatographic retention behavior.

Lipophilicity LogP Membrane permeability ADME prediction Chromatography

High Purity Specification

Commercially available 4'-methylformanilide from major suppliers such as TCI is offered at >98.0% purity as determined by gas chromatography (GC), with appearance specifications of white to pale yellow-orange powder or crystals . This purity level exceeds the typical 95–97% purity range commonly specified for many research-grade formanilide derivatives, ensuring higher reproducibility in sensitive synthetic and analytical applications.

Purity specification GC analysis Quality control Synthetic intermediate

13C NMR Reference Data for Identity

The 13C NMR spectrum of 4'-methylformanilide has been deposited in the Spectral Database for Organic Compounds (SDBS) maintained by AIST, providing a validated reference for structural confirmation [1]. The spectrum was acquired at 15.09 MHz using approximately 75 wt% solution in CDCl3, establishing a benchmark for identity verification. While comparative spectral data for closely related analogs are also available, this specific reference facilitates unambiguous identification of the para-methyl substituted isomer versus ortho- or meta-substituted analogs.

NMR spectroscopy 13C NMR Structural elucidation Quality control Spectral database

4'-Methylformanilide: Key Applications


COMT Inhibitor Screening in CNS Drug Discovery

Given its potent COMT inhibition (IC50 = 5.8 nM for MB-COMT and 13 nM for S-COMT) and 26-fold higher activity than comparator formanilide derivative BDBM50149943, 4'-methylformanilide is a preferred starting scaffold for medicinal chemistry programs targeting Parkinson's disease, depression, or cognitive disorders [1][2]. Its higher LogP (2.27) relative to formanilide (1.20) suggests improved blood-brain barrier penetration potential, a critical attribute for CNS-active COMT inhibitors [3].

Acid-Stable Synthetic Intermediate

The 32% reduction in acid-catalyzed hydrolysis rate (kH = 5.06 hr⁻¹ vs 7.39 hr⁻¹ for unsubstituted formanilide) makes 4'-methylformanilide the preferred choice for multi-step synthetic sequences involving acidic workup, chromatography on silica gel, or prolonged exposure to protic conditions [4]. This stability advantage reduces yield loss from premature amide bond cleavage and minimizes purification challenges associated with hydrolysis byproducts.

Analytical Reference Standard

The distinctive LogP value (2.27) and validated 13C NMR spectral reference (SDBS No. 3178) support the use of 4'-methylformanilide as an analytical reference standard for HPLC method development and structural elucidation of formanilide-containing compounds [5][6]. The >98.0% GC purity specification from reputable suppliers ensures reliable quantification and minimal interference from impurities .

Lipophilic Building Block for ADME

In medicinal chemistry programs where increased lipophilicity is desired to modulate solubility, permeability, or protein binding, 4'-methylformanilide offers an 11.7-fold higher partition coefficient compared to unsubstituted formanilide [3]. This property is particularly valuable when designing analogs with enhanced membrane permeability or when fine-tuning the physicochemical profile of lead compounds during hit-to-lead optimization.

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